2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol
Description
The compound 2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol is a pyrazolo[3,4-d]pyrimidine derivative featuring:
- A benzylamino group at position 4, which may enhance receptor binding through aromatic interactions.
- A methyl group at position 1, likely improving metabolic stability by reducing susceptibility to oxidative demethylation.
- A methylamino ethanol substituent at position 6, contributing to solubility via hydrogen bonding and polarity .
Pyrazolo[3,4-d]pyrimidines are privileged scaffolds in medicinal chemistry due to their structural resemblance to purines, enabling interactions with kinase and adenosine receptors.
Properties
IUPAC Name |
2-[[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]-methylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-21(8-9-23)16-19-14(13-11-18-22(2)15(13)20-16)17-10-12-6-4-3-5-7-12/h3-7,11,23H,8-10H2,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBJAMYQRIMDTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NCC3=CC=CC=C3)N(C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333517 | |
| Record name | 2-[[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]-methylamino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677821 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
897619-28-2 | |
| Record name | 2-[[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]-methylamino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization at specific positions to introduce the benzylamino and methylamino groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for further use in research or pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation occurs efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its ability to interact with biological macromolecules, such as proteins and nucleic acids.
Medicine: It shows promise as a therapeutic agent, particularly in cancer treatment, due to its ability to inhibit specific enzymes involved in cell proliferation.
Mechanism of Action
The mechanism of action of 2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to the disruption of cellular processes, such as DNA replication and cell division, ultimately resulting in cell death. The compound may also interact with signaling pathways involved in cell growth and survival, further contributing to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Position 4 Substitutions: The benzylamino group (target compound) may improve binding to hydrophobic pockets compared to the 4-fluorobenzyl group in PDEi5 .
Position 6 Modifications: The methylamino ethanol group in the target compound likely enhances water solubility over the diethylamino group in ’s analog, which prioritizes lipophilicity .
Position 1 Methylation :
- The 1-methyl group in the target compound may reduce metabolic degradation compared to unmethylated analogs (e.g., ’s compound) .
Pharmacological Implications
- Solubility vs. Permeability: The ethanol group in the target compound may improve aqueous solubility but could reduce cell membrane penetration compared to lipophilic analogs like PDEi4.
- Receptor Specificity: Benzylamino and fluorobenzyl groups () suggest tunable interactions with aromatic residues in target proteins.
- Metabolic Stability : Methylation at position 1 likely extends half-life by blocking oxidative metabolism, a common issue in unmethylated pyrazolopyrimidines .
Biological Activity
The compound 2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol is a complex organic molecule that exhibits potential biological activities owing to its unique structural features. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure
The compound is characterized by the following structural components:
- Pyrazolo[3,4-d]pyrimidine core
- Benzylamino and methylamino groups
- Hydroxyl group from ethanol
Biological Activity
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class possess diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The specific biological activity of this compound requires further empirical studies to elucidate its mechanisms of action.
Anticancer Activity
Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can act as selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial in cancer cell proliferation. A docking study demonstrated that derivatives similar to this compound effectively inhibit CDK2 without affecting CDK1, suggesting a targeted approach for cancer treatment .
Anti-inflammatory Effects
Compounds sharing structural characteristics with this compound have been reported to exhibit anti-inflammatory properties. This may be attributed to their ability to modulate inflammatory pathways .
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving:
- Alkylation reactions with appropriate precursors.
- Condensation reactions to form the pyrazolo[3,4-d]pyrimidine core.
- Functional group modifications to introduce the ethanol moiety.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidine | Lacks ethanol moiety | Anticancer activity |
| 2-(methyl(2H-pyrazolo[3,4-d]pyrimidin | Different substituents | Antiviral properties |
| 8-(1-methylethyl)-pyrazolo[3,4-d]pyrimidine | Alkyl substitution | Anti-inflammatory effects |
The unique combination of functional groups in this compound enhances both its solubility and biological activity compared to other similar compounds.
Case Studies
A study focusing on pyrazolo derivatives demonstrated that certain modifications could enhance their selectivity as CDK inhibitors . Another investigation highlighted the anticancer potential of related compounds through in vitro assays against various cancer cell lines . These findings support the hypothesis that this compound may exhibit similar or enhanced biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
